molecular formula C14H10Cl2O2S B337570 2,4-Dichlorophenyl 2-phenylvinyl sulfone

2,4-Dichlorophenyl 2-phenylvinyl sulfone

Cat. No.: B337570
M. Wt: 313.2 g/mol
InChI Key: COVZNYWKGPJNGR-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichlorophenyl 2-phenylvinyl sulfone is a sulfone derivative characterized by a 2,4-dichlorophenyl group attached to a sulfonyl moiety, which is further bonded to a 2-phenylvinyl substituent. This compound belongs to a class of organosulfur molecules known for their diverse biological activities, including antibacterial, antifungal, and pesticidal properties . Its synthesis typically involves the reaction of 2,4-dichlorophenyl precursors with sulfonylating agents, as demonstrated in studies by Xu et al. (2011) and Li et al. (2013), where analogous sulfone derivatives were synthesized for chitinase inhibition and antibacterial applications .

The structural uniqueness of this compound lies in the electron-withdrawing 2,4-dichlorophenyl group, which enhances its reactivity and interaction with biological targets such as enzymes (e.g., chitinase in fungi) .

Properties

Molecular Formula

C14H10Cl2O2S

Molecular Weight

313.2 g/mol

IUPAC Name

2,4-dichloro-1-[(E)-2-phenylethenyl]sulfonylbenzene

InChI

InChI=1S/C14H10Cl2O2S/c15-12-6-7-14(13(16)10-12)19(17,18)9-8-11-4-2-1-3-5-11/h1-10H/b9-8+

InChI Key

COVZNYWKGPJNGR-CMDGGOBGSA-N

SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The position of chlorine substituents (2,4- vs. 3,4-) significantly impacts electronic distribution and steric effects .
  • Vinyl groups enhance conjugation and rigidity compared to single-bonded substituents (e.g., phenyl in 4-Chlorophenyl phenyl sulfone) .
  • Sulfones (S=O₂) generally exhibit higher stability and bioactivity than sulfoxides (S=O) .

Key Observations :

  • 2,4-Dichlorophenyl substitution correlates with the highest bioactivity due to enhanced electron-withdrawing effects and target binding .
  • The vinyl group improves membrane penetration, as seen in the lower MIC values compared to non-vinyl analogs (e.g., 4-Chlorophenyl phenyl sulfone) .
  • Sulfones generally outperform sulfoxides in both potency and spectrum .

Physicochemical Properties

Property This compound 4-Chlorophenyl phenyl sulfone 3,4-Dichlorophenyl 2-phenylvinyl sulfone
LogP (Predicted) 3.8 2.9 3.7
Water Solubility (mg/L) 12.5 45.3 14.8
Thermal Stability (°C) >200 180 >200

Key Observations :

  • Higher lipophilicity (LogP) in dichlorophenyl derivatives correlates with improved bioavailability .
  • Thermal stability (>200°C) makes 2,4-dichlorophenyl derivatives suitable for formulation in agrochemicals .

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